Thromboplastin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

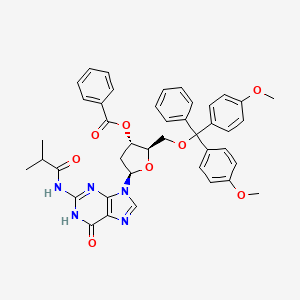

Thromboplastin, also known as tissue factor or coagulation factor III, is a complex mixture derived from cell membranes. It consists of both phospholipids and tissue factor, neither of which are enzymes. This compound plays a crucial role in the blood coagulation process by catalyzing the conversion of prothrombin to thrombin, which is essential for clot formation. It is found in various tissues, including the brain, lungs, and blood platelets .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Thromboplastin can be prepared synthetically by combining phospholipids with tissue factor. The tissue factor is often derived from recombinant sources or extracted from animal tissues. The preparation involves the following steps:

Extraction of Tissue Factor: Tissue factor can be extracted from animal tissues such as the brain or lungs using biochemical methods.

Combination with Phospholipids: The extracted tissue factor is then combined with synthetic or natural phospholipids to form this compound.

Industrial Production Methods: In industrial settings, this compound is produced using recombinant DNA technology. This involves inserting the gene encoding tissue factor into bacterial or mammalian cells, which then produce the tissue factor protein. The protein is subsequently purified and combined with phospholipids to create this compound .

Analyse Des Réactions Chimiques

Types of Reactions: Thromboplastin primarily participates in the coagulation cascade, specifically in the extrinsic pathway. The key reactions include:

Activation of Factor X: this compound, in the presence of calcium ions, activates Factor X to Factor Xa.

Conversion of Prothrombin to Thrombin: Factor Xa, along with this compound and calcium ions, catalyzes the conversion of prothrombin to thrombin.

Common Reagents and Conditions:

Calcium Ions (Ca²⁺): Essential for the activation of various coagulation factors.

Phospholipids: Provide a surface for the assembly of coagulation complexes.

Major Products Formed:

Applications De Recherche Scientifique

Thromboplastin has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: Used as a reagent in coagulation assays to measure prothrombin time (PT) and activated partial this compound time (aPTT).

Biology: Studied for its role in the coagulation cascade and its interactions with other coagulation factors.

Medicine: Utilized in diagnostic tests to assess blood clotting disorders and monitor anticoagulant therapy.

Industry: Employed in the production of diagnostic kits and reagents for clinical laboratories

Mécanisme D'action

Thromboplastin exerts its effects by initiating the extrinsic pathway of the coagulation cascade. Upon vascular injury, tissue factor (a component of this compound) is exposed to the bloodstream and binds to Factor VIIa. This complex then activates Factor X to Factor Xa, which, in turn, converts prothrombin to thrombin. Thrombin subsequently converts fibrinogen to fibrin, forming a stable blood clot. The molecular targets involved include Factor VIIa, Factor X, and prothrombin .

Comparaison Avec Des Composés Similaires

Factor VIIa: Works in conjunction with tissue factor to activate Factor X.

Factor Xa: Converts prothrombin to thrombin in the presence of thromboplastin and calcium ions.

Prothrombin: The precursor to thrombin, activated by Factor Xa and this compound.

This compound’s unique combination of phospholipids and tissue factor, along with its critical role in the extrinsic pathway of coagulation, distinguishes it from other coagulation factors and compounds.

Propriétés

Numéro CAS |

9002-05-5 |

|---|---|

Formule moléculaire |

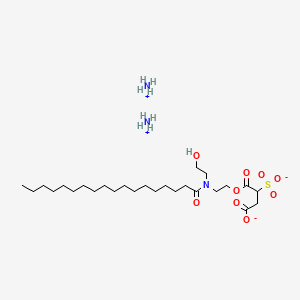

C217H342N68O60S3 |

Poids moléculaire |

4960 g/mol |

Nom IUPAC |

(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C217H342N68O60S3/c1-103(2)79-139(263-187(319)141(81-105(5)6)272-207(339)169(109(13)14)280-205(337)158-54-37-75-284(158)210(342)110(15)247-175(307)126(48-32-70-237-213(226)227)250-191(323)145(262-173(305)122(219)67-77-347-19)85-115-91-242-123-44-27-24-41-119(115)123)174(306)245-95-165(300)248-151(96-286)198(330)265-140(80-104(3)4)189(321)278-156(101-346)203(335)259-137(68-78-348-20)183(315)249-130(52-36-74-241-217(234)235)185(317)283-172(113(18)293)211(343)285-76-38-53-157(285)204(336)260-134(58-64-162(223)297)182(314)274-154(99-289)202(334)276-153(98-288)200(332)268-148(88-118-94-236-102-246-118)194(326)264-143(83-107(9)10)197(329)282-170(111(16)291)208(340)273-147(87-117-93-244-125-46-29-26-43-121(117)125)193(325)251-127(49-33-71-238-214(228)229)176(308)256-135(59-65-163(224)298)186(318)281-171(112(17)292)209(341)277-155(100-290)201(333)270-150(90-167(303)304)196(328)275-152(97-287)199(331)258-131(55-61-159(220)294)178(310)255-133(57-63-161(222)296)181(313)266-144(84-114-39-22-21-23-40-114)190(322)253-129(51-35-73-240-216(232)233)184(316)279-168(108(11)12)206(338)271-142(82-106(7)8)188(320)269-149(89-164(225)299)195(327)252-128(50-34-72-239-215(230)231)177(309)267-146(86-116-92-243-124-45-28-25-42-120(116)124)192(324)257-136(60-66-166(301)302)179(311)254-132(56-62-160(221)295)180(312)261-138(212(344)345)47-30-31-69-218/h21-29,39-46,91-94,102-113,122,126-158,168-172,242-244,286-293,346H,30-38,47-90,95-101,218-219H2,1-20H3,(H2,220,294)(H2,221,295)(H2,222,296)(H2,223,297)(H2,224,298)(H2,225,299)(H,236,246)(H,245,306)(H,247,307)(H,248,300)(H,249,315)(H,250,323)(H,251,325)(H,252,327)(H,253,322)(H,254,311)(H,255,310)(H,256,308)(H,257,324)(H,258,331)(H,259,335)(H,260,336)(H,261,312)(H,262,305)(H,263,319)(H,264,326)(H,265,330)(H,266,313)(H,267,309)(H,268,332)(H,269,320)(H,270,333)(H,271,338)(H,272,339)(H,273,340)(H,274,314)(H,275,328)(H,276,334)(H,277,341)(H,278,321)(H,279,316)(H,280,337)(H,281,318)(H,282,329)(H,283,317)(H,301,302)(H,303,304)(H,344,345)(H4,226,227,237)(H4,228,229,238)(H4,230,231,239)(H4,232,233,240)(H4,234,235,241)/t110-,111+,112+,113+,122-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,156-,157-,158-,168-,169-,170-,171-,172-/m0/s1 |

Clé InChI |

PGOHTUIFYSHAQG-LJSDBVFPSA-N |

SMILES isomérique |

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC6=CN=CN6)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]7CCCN7C(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CS)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]8CCCN8C(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC9=CNC1=CC=CC=C19)NC(=O)[C@H](CCSC)N)O |

SMILES canonique |

CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC6=CN=CN6)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C7CCCN7C(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCSC)NC(=O)C(CS)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C8CCCN8C(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC9=CNC1=CC=CC=C19)NC(=O)C(CCSC)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

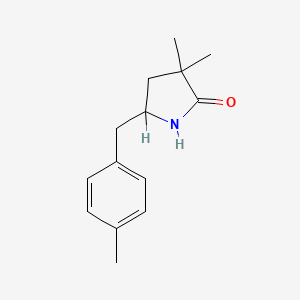

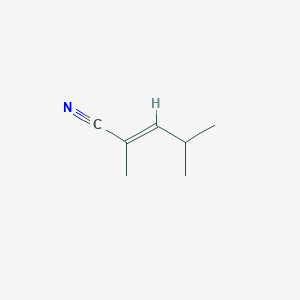

![[(3S,3aR,6S,6aS)-3-[4-[2-(1H-benzimidazol-2-yl)ethyl]piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12709148.png)